N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring substituted with a methoxy group, and an acetamide moiety linked to a methylphenyl sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.
Thioether Formation: The 2-position of the benzothiazole ring is then functionalized with a sulfanyl group by reacting with a suitable thiol, such as 4-methylthiophenol, under basic conditions.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its possible anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: May influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the specific substitution pattern on the benzothiazole ring and the presence of the methylphenyl sulfanyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-3-6-13(7-4-11)22-10-16(20)19-17-18-14-8-5-12(21-2)9-15(14)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZGBMZEPZYTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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